Cas no 1185294-37-4 ((4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride)

(4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride 化学的及び物理的性質
名前と識別子
-
- C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride
- 1-(4-ISOPROPYL-1,2,3-THIADIAZOL-5-YL)METHANAMINE HYDROCHLORIDE
- 1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride, AldrichCPR
- [(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amine hydrochloride
- MFCD11506645
- (4-propan-2-ylthiadiazol-5-yl)methanamine;hydrochloride
- (4-isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride
- (4-isopropyl-1,2,3-thiadiazol-5-yl)methanaminehydrochloride
- BS-39922
- CS-0335113
- AKOS015847032
- 1185294-37-4
- (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride
-
- MDL: MFCD11506645
- インチ: InChI=1S/C6H11N3S.ClH/c1-4(2)6-5(3-7)10-9-8-6;/h4H,3,7H2,1-2H3;1H
- InChIKey: WIJBHVRSRLAKSK-UHFFFAOYSA-N
- SMILES: CC(C)C1=C(CN)SN=N1.Cl
計算された属性
- 精确分子量: 193.0440463g/mol
- 同位素质量: 193.0440463g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80Ų
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride Security Information
- 危険カテゴリコード: 22
-
危険物標識:
- HazardClass:IRRITANT
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB266669-5 g |
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride |
1185294-37-4 | 5 g |
€749.60 | 2023-07-20 | ||
abcr | AB266669-250 mg |
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride |
1185294-37-4 | 250 mg |
€168.30 | 2023-07-20 | ||
TRC | B451835-500mg |
[(4-Isopropyl-1,2,3-thiadiazol-5-yl)methyl]amine Hydrochloride |
1185294-37-4 | 500mg |
$ 230.00 | 2022-06-07 | ||
Fluorochem | 070106-1g |
C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride |
1185294-37-4 | 95% | 1g |
£123.00 | 2022-03-01 | |
Chemenu | CM487861-10g |
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride |
1185294-37-4 | 97% | 10g |
$1482 | 2023-11-23 | |
abcr | AB266669-1g |
1-(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride; . |
1185294-37-4 | 1g |
€230.10 | 2025-02-19 | ||
1PlusChem | 1P00J2EW-5g |
[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amine hydrochloride |
1185294-37-4 | 95% | 5g |
$441.00 | 2025-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405783-1g |
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride |
1185294-37-4 | 97% | 1g |
¥2160.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405783-5g |
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride |
1185294-37-4 | 97% | 5g |
¥6540.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1258870-5g |
[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]amine hydrochloride |
1185294-37-4 | 95% | 5g |
$650 | 2025-02-24 |
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride 関連文献
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Shachi Mittal Analyst, 2019,144, 2635-2642
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochlorideに関する追加情報
Introduction to (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride (CAS No. 1185294-37-4)
(4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride, identified by its CAS number 1185294-37-4, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The thiadiazole core is a heterocyclic aromatic ring system that is widely recognized for its biological activity and has been extensively studied for various therapeutic purposes.
The structural motif of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride incorporates an isopropyl substituent at the 4-position of the thiadiazole ring, which modulates its electronic and steric properties. This modification can influence the compound's interaction with biological targets, making it a valuable scaffold for drug discovery. The presence of a methylamine group at the 5-position further enhances its potential as a pharmacophore, contributing to its versatility in medicinal chemistry.
In recent years, there has been a growing interest in thiadiazole derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have shown that compounds containing the thiadiazole scaffold exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride derivative is no exception and has been explored for its potential therapeutic benefits.
One of the most compelling aspects of this compound is its potential application in the development of novel anticancer agents. Thiadiazole derivatives have shown promise in inhibiting key enzymes and pathways involved in cancer cell proliferation and survival. The (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride derivative has been investigated for its ability to interact with specific targets such as kinases and other enzymes that are overexpressed in cancer cells. Preliminary studies suggest that this compound can induce apoptosis and inhibit tumor growth in vitro and in vivo.
The hydrochloride salt form of this compound enhances its solubility and bioavailability, making it more suitable for pharmaceutical formulations. This improvement in solubility can lead to better absorption and distribution within the body, potentially increasing its therapeutic efficacy. The hydrochloride form also ensures stability during storage and transportation, which is crucial for maintaining the integrity of pharmaceutical products.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride with biological targets more accurately. Molecular docking studies have revealed that this compound can bind effectively to various proteins involved in cancer pathways. These findings provide a strong foundation for further development and optimization of this molecule as a potential drug candidate.
In addition to its anticancer potential, (4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride has also been explored for its anti-inflammatory properties. Inflammation plays a crucial role in many chronic diseases, including arthritis and autoimmune disorders. Studies have indicated that thiadiazole derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The (4-Isopropyl variant may offer similar benefits while potentially having improved selectivity and reduced side effects compared to existing anti-inflammatory drugs.
The synthesis of (4-Isopropyl-lnduced modifications at the 4-position can be achieved through various chemical reactions such as nucleophilic substitution or condensation reactions. The hydrochloride salt formation is typically carried out by treating the free base with hydrochloric acid or another suitable acid source. These synthetic routes have been optimized to ensure high yields and purity of the final product.
The pharmacokinetic properties of (4 lsopropvl-lnduced modifications at the 4-position are also important considerations in drug development. Factors such as absorption rate oral bioavailability distribution metabolic stability elimination half-life must be carefully evaluated to determine if this compound will be suitable for clinical use. Preclinical studies are being conducted to assess these parameters and gain insights into how this molecule behaves within living organisms.
The safety profile of any new pharmaceutical compound is paramount before it can be considered for human use. Toxicology studies have been initiated to evaluate the acute chronic toxicity potential of (4 lsopropvl-lnduced modifications at positions 1 through 5 including possible side effects interactions with other medications or substances exposure during pregnancy lactation etc.. These studies will provide critical information about how safe this compound is at different doses levels over time.
The regulatory landscape surrounding new drug development requires thorough documentation evidence submission approval processes before marketing approval can be granted by agencies such as the FDA or EMA depending on where you are located globally.. Companies developing (lsopropvl-linduced modifications must navigate these requirements meticulously ensuring all necessary data meets regulatory standards before seeking approval from these agencies..
In conclusion,(lsopropvl-linduced modifications represent an exciting area within pharmaceutical research with significant promise yet many challenges ahead.. While early findings suggest great potential particularly against cancers inflammation additional research must address issues related synthesis pharmacokinetics safety regulatory hurdles before becoming widely available treatments patients worldwide.. As science advances our understanding grows alongside capabilities allowing us explore more possibilities like those offered by thiadiazole derivatives including( lsopropvl-linduced modifications.. Only time tell what future holds but one thing certain continued exploration innovation lead us discover new ways improve human health well-being generations come..
1185294-37-4 ((4-Isopropyl-1,2,3-thiadiazol-5-yl)methylamine Hydrochloride) Related Products
- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)
- 1820580-73-1((4R,5S)-4-amino-5-(3,4-dichlorophenyl)-1-methylpyrrolidin-2-one hydrochloride)
- 1172236-58-6(N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide)
- 1361676-09-6(3-Chloro-2-hydroxy-5-(2,3,5-trichlorophenyl)pyridine)
- 2172249-69-1(5-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxan-4-ylformamido}-2-methylpentanoic acid)
- 1212180-75-0((S)-Methyl 3-(3'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride)
- 2138216-51-8(1-[5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-6-yl]butan-1-one)
- 1369135-69-2(2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)
- 1806385-20-5(1-Chloro-3-(3-(difluoromethyl)-2-methylphenyl)propan-2-one)
- 2228559-95-1(3-amino-1-(1-benzyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)
